molecular formula C5H12ClNS B6277094 [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride CAS No. 2763780-53-4

[1-(aminomethyl)cyclopropyl]methanethiol hydrochloride

Cat. No. B6277094
CAS RN: 2763780-53-4
M. Wt: 153.7
InChI Key:
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Description

[1-(Aminomethyl)cyclopropyl]methanethiol hydrochloride, also known as 1-amino-3-chlorocyclopropane-1-thiol hydrochloride (ACCTH), is a chemical compound that has been widely studied for its potential applications in the medical and scientific fields. It is a colorless liquid that is soluble in water and organic solvents. The compound has a molecular weight of 129.6 g/mol and a melting point of -17.3°C.

Scientific Research Applications

ACCTH has been studied extensively for its potential applications in the medical and scientific fields. It has been used as an intermediate in the synthesis of pharmaceuticals, such as antifungal agents, and has been studied for its potential use in the treatment of cancer. It has also been used as a reagent in the synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of ACCTH is not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes involved in the synthesis of proteins, such as DNA and RNA polymerases. It is also believed to interfere with the activity of other cellular enzymes, such as those involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACCTH have not been extensively studied. However, it has been reported to have anti-inflammatory and anti-tumor activities in animal models. It has also been found to inhibit the growth of certain bacteria, such as Escherichia coli.

Advantages and Limitations for Lab Experiments

ACCTH has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to obtain and handle. It is also soluble in both water and organic solvents, making it suitable for a variety of applications. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential applications of ACCTH are far-reaching and there are many possible future directions for research. These include further investigations into the compound's mechanism of action and its potential use in the treatment of cancer and other diseases. Additionally, further studies could be conducted to explore the compound's potential use in the synthesis of peptides and other organic compounds. Additionally, research could be conducted to investigate the compound's potential use in the development of new pharmaceuticals and other medical treatments. Finally, further studies could be conducted to explore the compound's potential use in the development of new industrial processes.

Synthesis Methods

ACCTH can be synthesized by the reaction of [1-(aminomethyl)cyclopropyl]methanethiol hydrochloridelorocyclopropane-1-thiol (ACCT) and hydrochloric acid. The reaction is conducted in an aqueous solution at room temperature and yields a colorless liquid. The reaction mechanism is as follows:
CH2=CHCH2CH2NH2 + HCl → CH2=CHCH2CH2NH2Cl + H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride involves the reaction of cyclopropylcarbinol with methanesulfonyl chloride to form 1-(methanesulfonyloxymethyl)cyclopropane. This intermediate is then reacted with ammonia to form 1-(aminomethyl)cyclopropane. Finally, this compound is reacted with methanethiol and hydrochloric acid to form the desired product.", "Starting Materials": [ "Cyclopropylcarbinol", "Methanesulfonyl chloride", "Ammonia", "Methanethiol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylcarbinol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(methanesulfonyloxymethyl)cyclopropane.", "Step 2: The intermediate 1-(methanesulfonyloxymethyl)cyclopropane is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 1-(aminomethyl)cyclopropane.", "Step 3: Finally, 1-(aminomethyl)cyclopropane is reacted with methanethiol and hydrochloric acid to form [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride." ] }

CAS RN

2763780-53-4

Product Name

[1-(aminomethyl)cyclopropyl]methanethiol hydrochloride

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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